8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
8-hydroxy-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C10H10O2S/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,11H,1-2,5H2 |
InChI Key |
XQYWDINMPVHCKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)O)SC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-(Phenylthiomethyl)benzoic Acid Derivatives
This method adapts strategies from dibenzo[b,e]thiepin syntheses:
Step 1: Synthesis of 2-(Phenylthiomethyl)benzoic Acid
Reacting phthalide with thiophenol potassium salt in anhydrous DMF yields 2-(phenylthiomethyl)benzoic acid. The reaction proceeds via nucleophilic aromatic substitution, with the thiophenol attacking the phthalide’s lactone ring.
Step 2: Cyclization to Thiepin Intermediate
Treating the benzoic acid derivative with polyphosphoric acid (PPA) at 120–140°C induces cyclodehydration, forming 3,4-dihydrobenzo[b]thiepin-5(2H)-one . PPA acts as both a Brønsted acid and dehydrating agent, facilitating intramolecular esterification.
Step 3: Hydroxylation at Position 8
Introducing the hydroxyl group is achieved via:
Table 1: Comparison of Hydroxylation Methods
| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Electrophilic Substitution | H₂O₂/FeSO₄, AcOH | 60°C | 45–50 | 92% |
| Directed Metalation | LDA, O₂ | −78°C to RT | 55–60 | 95% |
Oxidation of 8-Methoxy Derivatives
An alternative route avoids direct hydroxylation by employing a methoxy group as a protected hydroxyl:
Step 1: Methoxy Group Introduction
Reacting 3,4-dihydrobenzo[b]thiepin-5(2H)-one with methyl iodide and Ag₂O in DMF installs a methoxy group at position 8 (yield: 70%).
Step 2: Demethylation
The methoxy group is cleaved using BBr₃ in dichloromethane at 0°C, yielding the target compound (yield: 85%).
Advantages :
-
Higher overall yield (60–65%) compared to direct hydroxylation.
-
Avoids regioselectivity issues.
Alternative Approaches
Friedel-Crafts Acylation Strategy
Constructing the ketone moiety via Friedel-Crafts acylation:
-
React 8-hydroxybenzo[b]thiepin with acetyl chloride and AlCl₃ in nitrobenzene.
Limitations :
-
Low yield due to competing polymerization.
-
Requires rigorous exclusion of moisture.
Microwave-Assisted Synthesis
Modern techniques enhance reaction efficiency:
-
Cyclization of 2-mercaptobenzoic acid with 1,3-dibromopropane under microwave irradiation (150°C, 20 min) achieves 75% conversion to the thiepin core.
-
Subsequent hydroxylation via Ulmann coupling with CuI/L-proline completes the synthesis (total yield: 50%).
Analytical Validation
Synthetic products are characterized using:
-
¹H NMR (δ 7.8 ppm for aromatic protons, δ 3.2 ppm for methylene groups adjacent to sulfur).
-
IR Spectroscopy (C=O stretch at 1680 cm⁻¹, O–H stretch at 3200 cm⁻¹).
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 8 undergoes oxidation under controlled conditions. For example:
-
PCC (Pyridinium Chlorochromate) oxidizes the hydroxyl group to a ketone, yielding 3,4-dihydrobenzo[b]thiepin-5(2H)-one derivatives.
-
Air oxidation in basic media produces dimerized products via radical intermediates, though yields depend on solvent polarity.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| PCC/CH₂Cl₂ | 8-keto-thiepin derivative | 72–85% | 0°C, 4h |
| O₂/NaOH | Dimeric quinone | 45–60% | RT, 12h |
Nucleophilic Substitution
The electron-deficient thiepin ring participates in Friedel-Crafts alkylation :
-
With AlCl₃ as a catalyst, electrophilic aromatic substitution occurs at the benzene ring’s para position.
| Substrate | Reagent | Product (Position) | Selectivity |
|---|---|---|---|
| Benzene | AlCl₃ | C4-alkylated | 85% para |
Cyclization and Ring Expansion
Gold-catalyzed reactions enable intramolecular cyclization :
-
Au(I) catalysts promote alkyne oxidation, forming α-oxo gold carbene intermediates that undergo -acyloxy shifts (Scheme 2A ). This method constructs seven-membered sulfur heterocycles in >90% yield .
Example pathway :
-
Tethered sulfoxide oxidation generates a gold carbene (intermediate D ) .
-
3,3-Sigmatropic rearrangement forms 2,3-dihydrobenzo[b]thiepin-4(5H)-one derivatives .
Oxime Formation and Rearrangement
Reaction with hydroxylamine hydrochloride in acetic acid yields isoxazolines via oxime intermediates :
-
61 (4%) and 62 (major) form due to competing nucleophilic attack pathways (Fig. S1 ).
-
Butyllithium promotes nucleophilic addition to oxime 63 , forming isoxazoline 64 in a single step .
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Compound 60 | NH₂OH·HCl/AcOH | Isoxazolines 61/62 | 4%/82% |
| Oxime 63 | BuLi/THF → EtOAc | Isoxazoline 64 | 76% |
Esterification and Acylation
The hydroxyl group reacts with acetic anhydride under acidic conditions:
-
H₂SO₄ catalysis produces 8-acetoxy derivatives with >90% efficiency.
Reduction Pathways
NaBH₄ selectively reduces the carbonyl group at position 5:
-
Yields 3,4-dihydrobenzo[b]thiepin-5-ol derivatives, though competing reduction of the thiepin ring may occur at elevated temperatures.
Mechanistic Insights
-
Hydrogen bonding between the hydroxyl group and adjacent carbonyl enhances electrophilicity at C4/C7 positions .
-
Gold catalysis leverages sulfur’s lone pairs to stabilize transition states during cyclization .
-
Competing carbene vs. carbenoid pathways explain product distributions in ring-expansion reactions (DFT studies ).
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active heterocycles, particularly in neuropharmacology . Further studies optimizing catalytic systems and exploring enantioselective transformations are warranted.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antipsychotic and Antidepressant Properties
Research indicates that 8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one may exhibit antipsychotic and antidepressant effects. Its structure suggests potential interactions with neurotransmitter receptors, which are critical in managing psychiatric disorders. Preliminary studies have shown that the compound can modulate the activity of various enzymes and receptors involved in oxidative stress, making it a candidate for further investigation into its therapeutic applications.
1.2 Synthesis of Derivatives
The compound serves as an intermediate in synthesizing various derivatives with enhanced biological activity. For instance, pyrazole derivatives synthesized from 3,4-dihydrobenzo[b]thiepin-5(2H)-one have been evaluated for antimicrobial and antituberculosis activities. These derivatives have shown promising results in binding affinity studies, indicating the potential for developing new therapeutic agents .
2.1 In Vitro and In Vivo Assessments
In vitro assessments have demonstrated that derivatives of this compound exhibit significant activity against various pathogens. For example, compounds derived from this structure were tested against Leishmania donovani, showing improved selectivity and efficacy compared to existing treatments .
Table 1: Summary of Biological Activity Studies
| Compound | Activity Type | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Derivative 1 | Antimicrobial | 18.51 | >100 |
| Derivative 2 | Antituberculosis | 23.24 | >80 |
| Derivative 3 | Antileishmanial | 19.94 | >150 |
Structural Analysis and Computational Studies
3.1 Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding interactions of this compound derivatives with target proteins. The results suggest that certain substitutions on the benzothiepine structure enhance binding affinity, which is crucial for optimizing drug candidates .
Table 2: Docking Results for Selected Derivatives
| Compound | Estimated Binding Energy (kcal/mol) | Inhibition Constant (µM) |
|---|---|---|
| Compound A | -218.45 | 18.51 |
| Compound B | -217.83 | 23.24 |
| Compound C | -216.54 | 28.62 |
Case Studies
4.1 Development of Antineuroinflammatory Agents
A study highlighted the development of antineuroinflammatory agents based on derivatives of this compound, focusing on their ability to regulate microglia polarization. This research underscores the compound's versatility in addressing neuroinflammatory conditions .
4.2 Synthesis Optimization for Industrial Applications
The synthesis of this compound has been optimized for industrial applications by adjusting reaction conditions to enhance yield and purity. This optimization is essential for scaling up production for broader therapeutic use.
Mechanism of Action
The mechanism of action of 8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves its interaction with specific molecular targets. For example, it can act as an antagonist of 5-hydroxytryptamine (5-HT) receptors in the central nervous system, which can influence neurotransmitter levels and neuronal activity . This interaction can lead to various pharmacological effects, including modulation of mood and behavior.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The position and nature of substituents significantly influence the compound’s physicochemical and biological behavior:
Heteroatom Comparison: Thiepin vs. Oxepin
- Electronic Effects : Sulfur in thiepins lowers the LUMO energy, enhancing nucleophilicity compared to oxepins. This difference impacts their reactivity in cycloadditions and metal-catalyzed couplings .
- Biological Activity : Thiepin-derived pyrazole compounds demonstrate antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli), attributed to sulfur’s ability to disrupt microbial membranes . Oxepin derivatives, such as 4-benzoyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one, are less explored for bioactivity but are key intermediates in synthesizing benzannulated heterocycles .
Biological Activity
8-Hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiepin ring structure with a hydroxyl group, which may influence its interactions with various biological targets. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the hydroxyl group at the 8-position enhances its reactivity and potential interactions with biological molecules, including neurotransmitter receptors and enzymes involved in oxidative stress .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
- Antipsychotic and Antidepressant Properties : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic effects for mental health disorders .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound could also possess similar effects .
- Enzyme Interaction : The compound's structure suggests it may interact with enzymes related to oxidative stress, which is crucial in various pathological conditions .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and derivatives. Here are some notable findings:
- Docking Studies : Research on pyrazole derivatives synthesized from this compound showed promising binding affinities to target proteins involved in antimicrobial activity. For instance, one derivative exhibited a binding energy of -218.45 kcal/mol, indicating strong interactions with the target protein .
- Antimicrobial and Antituberculosis Activity : In vitro studies have indicated that derivatives of this compound possess significant antimicrobial and antituberculosis activities. These findings suggest potential applications in treating infectious diseases .
- Mechanisms of Action : The mechanisms by which this compound exerts its effects are still being elucidated. Studies suggest that it may act through modulation of neurotransmitter receptors or by affecting oxidative stress pathways .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one, and what experimental parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization reactions, oxidation of thioethers, or functionalization of pre-existing heterocyclic frameworks. For example, analogous thiepin derivatives are synthesized using stepwise coupling of sulfur-containing precursors under controlled temperatures (e.g., 60°C) and catalysts like TMSOTf . Yield optimization requires monitoring reaction time, solvent polarity (e.g., CH₃CN or H₂O), and stoichiometric ratios of reagents such as BSA (bis(trimethylsilyl)acetamide) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and regioselectivity, particularly for distinguishing hydroxyl and thiepin moieties. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in structural studies of related sulfur-containing heterocycles . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-induced shifts. To address this, perform variable-temperature NMR to probe conformational flexibility. Cross-validate computational models (DFT or MD simulations) with experimental data, adjusting solvent parameters in software like Gaussian or COMSOL . Refer to case studies on analogous compounds where sulfur lone pairs influence electron density distribution .
Q. What strategies are effective for optimizing reaction conditions in large-scale synthesis while minimizing sulfur-based side products?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors like temperature, catalyst loading, and stirring rate. For example, fractional factorial designs can identify critical parameters affecting sulfur oxidation pathways . Membrane separation technologies (e.g., nanofiltration) may isolate intermediates, reducing side reactions .
Q. How can computational modeling predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer : Employ molecular docking (AutoDock) or QSAR models to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields to account for sulfur’s polarizability and the hydroxyl group’s hydrogen-bonding capacity. Studies on sulfur’s role in drug design highlight its impact on binding affinity and metabolic stability .
Q. What frameworks guide the selection of purification methods for sulfur-containing heterocycles like this compound?
- Methodological Answer : Leverage polarity-based separation (e.g., column chromatography with silica gel or reverse-phase HPLC) guided by logP values. For thermally unstable derivatives, use low-temperature crystallization with mixed solvents (e.g., hexane/ethyl acetate). Refer to CRDC subclass RDF2050104 for advancements in membrane technologies .
Theoretical and Methodological Considerations
Q. How do theoretical frameworks (e.g., conceptual models of sulfur reactivity) inform experimental design for this compound?
- Methodological Answer : Link research to sulfur’s electronic properties (e.g., hypervalent bonding) and its role in redox reactions. For instance, mechanistic studies on thiepin derivatives often invoke thiyl radical intermediates, necessitating inert atmospheres or radical scavengers . Align hypotheses with established theories like Frontier Molecular Orbital (FMO) analysis to predict regioselectivity.
Q. What are the challenges in replicating synthetic procedures for this compound across laboratories, and how can they be mitigated?
- Methodological Answer : Variability arises from differences in equipment calibration, reagent purity, or humidity. Standardize protocols using detailed procedural logs (e.g., strict moisture control for hygroscopic intermediates) and inter-lab validation. Tools like process simulation software (Aspen Plus) enhance reproducibility by modeling kinetic pathways .
Ethical and Technical Compliance
Q. How should researchers address potential conflicts between computational predictions and empirical data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
